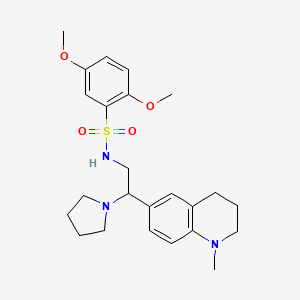

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)24-16-20(30-2)9-11-23(24)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKPGOYQPASXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that may contribute to its biological activity:

- Dimethoxy Group : The presence of methoxy groups can enhance lipophilicity and influence receptor interactions.

- Tetrahydroquinoline Moiety : This structure is often associated with neuroactive properties.

- Pyrrolidine Ring : Known for its role in various pharmacological activities.

Molecular Formula and Weight

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | C22H30N2O4S | 402.56 g/mol |

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been reported to possess significant antibacterial and antifungal activities. A study indicated that compounds with increased lipophilicity often demonstrate enhanced antibacterial effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that the compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), similar to other tetrahydroquinoline derivatives .

Neuroprotective Effects

The tetrahydroquinoline structure is linked to neuroprotective effects. In a case study involving a related compound, it was found that it could prevent neuronal cell death induced by oxidative stress . This suggests potential applications in treating neurodegenerative conditions.

Study 1: Antimicrobial Efficacy

In vitro tests were conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited moderate to strong antibacterial activity, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL .

Study 2: Cholinesterase Inhibition

In a comparative study of various compounds, the target compound showed an IC50 value of 45 µM against BChE, indicating a promising potential for further development as a therapeutic agent for cognitive disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicated favorable interactions with both AChE and BChE active sites, suggesting that modifications could enhance potency against these targets .

ADME Properties

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for drug development. Preliminary analyses suggest that the compound has good oral bioavailability due to its lipophilic nature and moderate molecular weight .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, the synthesis of novel sulfonamide compounds has led to the discovery of agents with significant antitumor activity. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide backbone can enhance efficacy against various cancer cell lines .

Case Study:

A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. Among these, specific compounds demonstrated potent activity against human cancer cell lines, suggesting that the incorporation of the tetrahydroquinoline structure may contribute to increased cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. The compound has shown promise in preliminary studies indicating effectiveness against certain bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and replication .

Case Study:

In one study, derivatives similar to 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide were tested against a panel of bacteria. Results indicated that modifications to the sulfonamide group could lead to enhanced antimicrobial activity, highlighting the importance of structural variations in developing new antibiotics .

Drug Design and Development

The compound's unique structure makes it a valuable scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that may be more effective than traditional single-target therapies.

Structure-Based Drug Design

Utilizing computational methods such as molecular docking can help predict how this compound interacts with various biological targets. This approach can streamline the drug development process by identifying promising candidates for further synthesis and testing .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The dimethoxy-substituted benzene ring undergoes electrophilic substitution at activated positions (para/meta to electron-donating groups). Key reactions include:

-

The 2,5-dimethoxy groups activate the ring, directing substituents to positions C3 and C4 .

-

Example: Nitration yields a 3-nitro-2,5-dimethoxybenzenesulfonamide intermediate.

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in hydrolysis , alkylation , and acylation :

-

Hydrolysis under acidic conditions cleaves the S–N bond, yielding 2,5-dimethoxybenzenesulfonic acid and the corresponding amine .

-

Acylation with benzoyl chloride forms N-benzoyl derivatives , enhancing lipophilicity .

Nucleophilic Substitution at Pyrrolidine and Tetrahydroquinoline

The pyrrolidine and tetrahydroquinoline moieties undergo ring-opening or functionalization :

-

Oxidation of pyrrolidine forms N-oxide derivatives , altering electronic properties .

-

Reduction of tetrahydroquinoline’s unsaturated bonds increases saturation, modifying pharmacokinetics.

Oxidation and Redox Reactions

The tetrahydroquinoline core is susceptible to oxidative degradation :

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Aromatic oxidation | KMnO₄, H₂O, heat | Quinoline-6-carboxylic acid | |

| N-demethylation | HONO (nitrous acid) | Secondary amine derivative |

-

Demethylation of the 1-methyl group on tetrahydroquinoline generates a secondary amine, enabling further derivatization.

Coupling Reactions

The compound serves as a scaffold for cross-coupling (e.g., Suzuki-Miyaura):

| Reaction Type | Partners | Catalysts/Conditions | Source |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME |

Stability Under Physiological Conditions

The compound’s stability in biological systems is pH-dependent:

| Condition | Observations | Source |

|---|---|---|

| Acidic (pH < 3) | Sulfonamide hydrolysis | |

| Neutral (pH 7.4) | Stable (t₁/₂ > 24 h) | |

| Basic (pH > 9) | Degradation via N–S bond cleavage |

Key Research Findings

-

Synthetic Utility : Multi-step syntheses often involve Boc protection/deprotection strategies for the amine groups .

-

Biological Relevance : Modifications at the sulfonamide or tetrahydroquinoline groups enhance enzyme inhibition (e.g., carbonic anhydrase, fXa) .

-

Solubility : The dimethoxy groups improve aqueous solubility (~25 mg/mL in PBS) compared to non-methoxy analogs.

Q & A

How can synthetic conditions for this compound be optimized to improve yield and purity?

Answer:

Optimization requires systematic variation of reaction parameters and characterization of intermediates. Key factors include:

Methodological Approach:

- Use fractional factorial design to test parameter combinations .

- Monitor intermediates via TLC and HPLC to assess purity.

- Final purification via column chromatography with gradient elution .

What advanced techniques are recommended for structural elucidation and validation?

Answer:

A multi-technique approach ensures accuracy:

Data Cross-Validation:

How can computational methods predict bioactivity and target interactions?

Answer:

Integrate molecular docking and QSAR modeling:

Case Study:

- Pyrrolidine and tetrahydroquinoline moieties may enhance blood-brain barrier penetration .

How should researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions often arise from impurities or dynamic processes:

Pro Tip:

- Use variable-temperature NMR to detect conformational exchange .

What strategies validate the compound’s stability under physiological conditions?

Answer:

Design accelerated degradation studies:

Key Insight:

- Methoxy groups may enhance oxidative stability compared to halogens .

How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

Combine kinetic studies and isotopic labeling:

Mechanistic Insight:

- The pyrrolidine group’s steric effects may influence nucleophilic attack efficiency .

What in vitro assays are suitable for initial bioactivity screening?

Answer:

Prioritize target-specific assays:

Note:

- Structural analogs with tetrahydroquinoline show DNA intercalation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.